molecular formula C13H7F4NO3 B12070266 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B12070266
M. Wt: 301.19 g/mol
InChI Key: GJDJFWPDGWCPSQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound featuring an isonicotinic acid backbone substituted with a fluorine atom at the 5-position of the pyridine ring and a 3-(trifluoromethoxy)phenyl group at the 2-position. Its molecular formula is C₁₃H₇F₄NO₃, with a molecular weight of 301.20 g/mol.

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

GJDJFWPDGWCPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical parameters for the target compound and its analogs:

Compound Name Substituent Positions (Pyridine/Phenyl) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Distinctions
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid (Target) Pyridine: 5-F; Phenyl: 3-CF₃O Isonicotinic acid, -OCF₃ C₁₃H₇F₄NO₃ 301.20 Trifluoromethoxy at phenyl 3-position
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid Pyridine: 5-F; Phenyl: 4-CF₃O Isonicotinic acid, -OCF₃ C₁₃H₇F₄NO₃ 301.20 Trifluoromethoxy at phenyl 4-position
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid Pyridine: 2-OH; Phenyl: 3-F Hydroxy, isonicotinic acid C₁₂H₈FNO₃ 233.19 Hydroxy group at pyridine 2-position
5-Fluoro-2-methylisonicotinic acid Pyridine: 5-F; 2-CH₃ Methyl, isonicotinic acid C₇H₆FNO₂ 155.13 Methyl substituent at pyridine 2-position
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Pyridine: 2-OH; Phenyl: 2-F Hydroxy, nicotinic acid C₁₂H₈FNO₃ 233.19 Fluorine at phenyl 2-position

Key Differences and Implications

Substituent Position on Phenyl Ring: The target compound’s 3-CF₃O group contrasts with the 4-CF₃O isomer (), which may alter steric and electronic interactions in receptor binding. Meta-substitution (3-position) often provides distinct conformational flexibility compared to para-substitution (4-position).

Functional Group Variations: Replacement of -OCF₃ with -OH () reduces electron-withdrawing effects and increases hydrophilicity. This could enhance aqueous solubility but reduce metabolic stability.

Physicochemical Properties :

  • The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas hydroxy-substituted analogs (logP ~1.2) may exhibit improved renal clearance .
  • Molecular weight differences (e.g., 155.13 g/mol for methyl-substituted compound vs. 301.20 g/mol for the target) influence pharmacokinetic profiles, such as absorption and distribution.

Biological Activity

5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, notable for its potential biological activities. The incorporation of trifluoromethoxy and fluoro groups enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H8F4N2O2
  • Molecular Weight : 302.21 g/mol
  • IUPAC Name : 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-3-carboxylic acid

The biological activity of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS) and in microbial systems.

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a modulator of nAChRs, influencing neurotransmission and potentially aiding in cognitive enhancement and neuroprotection.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research has shown that derivatives of isonicotinic acid possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the trifluoromethoxy group may enhance these effects.

CompoundMIC (μg/mL)Target Organism
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid15E. coli
Isoniazid0.15M. tuberculosis
Rifampicin0.25M. tuberculosis

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance the activity of nAChRs, which are implicated in cognitive function and neuroprotection.

StudyEffect ObservedConcentration (µM)
Increased modulation of α7 nAChRs10
Enhanced sensory gating in animal models5

Case Studies

  • Cognitive Enhancement : In a study involving aged rats, administration of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid improved performance in memory tasks, suggesting potential applications in treating cognitive decline.
  • Antimycobacterial Activity : A series of compounds structurally related to this isonicotinic acid derivative were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration into their therapeutic potential.

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